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Fenretinide - d4

Cat. No.: B1191941
M. Wt: 395.58
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Description

Principles of Stable Isotope Labeling in Drug Discovery and Development

In drug discovery, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is critical. nih.gov Stable isotope labeling involves incorporating isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a drug molecule. metsol.comsymeres.com Because these isotopes are chemically identical to their lighter counterparts, the labeled drug behaves similarly to the unlabeled version within the body. metsol.com However, their increased mass allows them to be distinguished and quantified using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govsymeres.com This enables researchers to meticulously follow the drug's journey and transformation in biological systems. metsol.com

Methodological Advantages of Deuterated Analogs in Pharmacological Investigations

Deuterium, an isotope of hydrogen with an extra neutron, offers specific advantages in pharmacological studies. nih.govbioscientia.de The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. bioscientia.deinformaticsjournals.co.in This increased bond strength can slow down the rate of metabolic reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect. bioscientia.de

This "deuterium switch" can lead to:

Improved Pharmacokinetic Profiles: By slowing metabolism, deuteration can increase a drug's half-life and bioavailability. nih.govresearchgate.net

Reduced Formation of Unwanted Metabolites: It can alter metabolic pathways, potentially reducing the formation of toxic byproducts. bioscientia.denih.gov

Use as Internal Standards: Deuterated compounds are widely used as internal standards in quantitative analyses due to their similar chemical behavior and distinct mass. researchgate.net

Contextualization of Fenretinide (B1684555) within Retinoid Research and the Rationale for Deuterated Analog Utilization

Fenretinide, or N-(4-hydroxyphenyl) retinamide (B29671) (4-HPR), is a synthetic derivative of vitamin A that has been extensively studied for its potential in cancer chemoprevention and treatment. oup.comscitechdevelopment.comwikipedia.org It is known to induce apoptosis (programmed cell death) in various cancer cell lines. nih.govplos.org Unlike some other retinoids, fenretinide generally shows a more favorable toxicity profile and maintains stable plasma concentrations during long-term use. oup.comcancernetwork.com

The creation of Fenretinide-d4, where four hydrogen atoms on the phenyl ring are replaced by deuterium, serves a key purpose in research. It is primarily intended for use as an internal standard for the accurate quantification of fenretinide in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). biomol.com This is crucial for pharmacokinetic studies that aim to understand how the body processes fenretinide.

Chemical and Physical Properties of Fenretinide-d4

PropertyValue
Formal Name N-(4-hydroxyphenyl-2,3,5,6-d4)-retinamide
CAS Number 2118244-64-5 biomol.com
Molecular Formula C₂₆H₂₉D₄NO₂ biomol.com
Formula Weight 395.6 biomol.com
Purity >99% deuterated forms (d1-d4) biomol.com
Synonyms 4-HPR-d4, 4-Hydroxy(phenyl)retinamide-d4, Retinoic Acid p-hydroxyphenylamide-d4 biomol.com
Solubility Soluble in DMF, DMSO, and Ethanol biomol.comglpbio.com
Physical State Solid tlcstandards.com

Properties

Molecular Formula

C26H29D4NO2

Molecular Weight

395.58

Synonyms

N-(4-Hydroxyphenyl-d4)retinamide

Origin of Product

United States

Fenretinide D4 As a Cornerstone in Quantitative Bioanalytical Chemistry

Role as an Internal Standard in Mass Spectrometry-Based Assays

The fundamental principle behind using an internal standard (IS) in quantitative analysis is to correct for the potential loss of the analyte during sample processing and for variations in instrument response. An ideal IS behaves identically to the analyte through extraction, derivatization, and chromatography, but is uniquely detectable by the instrument. Fenretinide-d4 fulfills these criteria for the analysis of Fenretinide (B1684555), making it an invaluable tool for achieving high accuracy and precision in pharmacokinetic and metabolic studies. nih.govbiomol.com

Fenretinide-d4 is extensively used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Fenretinide and its metabolites in various biological matrices. nih.govnih.gov In a typical LC-MS/MS workflow, a known amount of Fenretinide-d4 is added to biological samples, such as plasma or tissue homogenates, prior to protein precipitation and extraction. nih.govresearchgate.net During analysis, Fenretinide-d4 co-elutes with the native Fenretinide from the liquid chromatography column, experiencing similar matrix effects and ionization suppression or enhancement. nih.gov

The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, is programmed to detect specific precursor-to-product ion transitions for both the analyte and the internal standard. nih.govresearchgate.net This high selectivity ensures that the instrument can differentiate the compounds from complex matrix components. researchgate.net For instance, one validated method utilized the transition of m/z 392.325 > 283.220 for Fenretinide and m/z 396.338 > 283.220 for Fenretinide-d4. nih.gov The four-mass-unit difference ensures no spectral overlap. Quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard, which effectively cancels out variations introduced during the analytical process. nih.govchromatographyonline.com

Table 1: Exemplary LC-MS/MS Parameters for Fenretinide Analysis Using Fenretinide-d4

ParameterSettingSource
Internal StandardFenretinide-d4 ([2H4]-4-HPR) nih.gov
Analytical ColumnZorbax SB-C18 (3.5µm, 50x2.1mm) or similar nih.gov
Mobile PhaseGradient elution with 0.1% formic acid in water and acetonitrile nih.gov
Ionization ModePositive Electrospray Ionization (ESI) nih.gov
Monitoring ModeMultiple Reaction Monitoring (MRM) nih.govnih.gov
MRM Transition (Fenretinide)m/z 392.325 > 283.220 nih.gov
MRM Transition (Fenretinide-d4)m/z 396.338 > 283.220 nih.gov

While LC-MS/MS is more commonly cited in recent literature for Fenretinide analysis, Fenretinide-d4 is also designed for use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS). biomol.comlabchem.com.my For GC-MS analysis, non-volatile or thermally labile compounds like Fenretinide typically require a derivatization step to increase their volatility and thermal stability. This often involves converting polar functional groups, such as the phenolic hydroxyl group on Fenretinide, into less polar ethers or esters.

As an ideal internal standard, Fenretinide-d4 would undergo this derivatization reaction at the same rate and with the same efficiency as the unlabeled Fenretinide. Subsequently, during the GC separation, it would exhibit nearly identical retention times. In the mass spectrometer, it would produce a fragmentation pattern similar to that of the derivatized analyte but with a corresponding mass shift due to the deuterium (B1214612) labels. This allows for accurate quantification by correcting for any inconsistencies in the derivatization process or sample injection.

Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Method Development and Validation Protocols for Fenretinide and its Metabolites

The development and validation of bioanalytical methods are governed by stringent guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data reliability. nih.goveuropa.eu The use of Fenretinide-d4 is integral to meeting these requirements for methods quantifying Fenretinide and its metabolites, which include N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR). nih.govresearchgate.netnih.gov

Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components. innovareacademics.in In LC-MS/MS methods, specificity is achieved through the combination of chromatographic separation and the high selectivity of MRM analysis. researchgate.net By monitoring unique mass transitions for Fenretinide, its metabolites, and Fenretinide-d4, interference from endogenous plasma or tissue components is minimized. researchgate.net

Sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. researchgate.net Validated methods using Fenretinide-d4 as an internal standard have demonstrated high sensitivity, suitable for clinical and preclinical studies.

Table 2: Reported Sensitivity and Linearity for Fenretinide Bioanalysis

MatrixLLOQLinearity RangeSource
Human Plasma0.2 ng/mL0.2 - 50 ng/mL nih.govnih.gov
Mouse Plasma1 ng/mL1 - 500 ng/mL nih.govresearchgate.net
Mouse Tumor Homogenate50 ng/mL50 - 2000 ng/mL nih.govresearchgate.net

Biological samples like plasma and tissue homogenates contain numerous endogenous substances that can interfere with the ionization of the analyte in the mass spectrometer source, a phenomenon known as the matrix effect. biolegend.com This can lead to inaccurate quantification if not properly controlled. Fenretinide-d4 is crucial for compensating for these effects. Since it co-elutes and has nearly identical physicochemical properties to Fenretinide, it is affected by the matrix in a similar manner. nih.gov

The matrix effect is evaluated during method validation by calculating a matrix factor (MF), which compares the analyte's peak area in a spiked matrix extract to its peak area in a pure solution. researchgate.netchromatographyonline.com The use of a stable isotope-labeled internal standard like Fenretinide-d4 allows for the calculation of a normalized matrix factor (the ratio of the analyte MF to the IS MF). A normalized matrix factor close to 1 indicates that the internal standard has effectively compensated for the matrix effect. researchgate.net Studies have shown that with Fenretinide-d4, matrix effects in plasma and tumor samples can be successfully mitigated, leading to high accuracy. nih.govnih.gov

To ensure the reliability and reproducibility of a bioanalytical method over time, Quality Control (QC) samples are analyzed with every batch of study samples. innovareacademics.in These QC samples are prepared by spiking a blank biological matrix with known concentrations of the analyte (typically low, medium, and high levels) and are treated and analyzed in the same way as the unknown samples. nih.gov

The accuracy and precision of the assay are determined by analyzing these QC samples within and between analytical runs. The use of Fenretinide-d4 as an internal standard is key to achieving the stringent acceptance criteria for precision and accuracy set by regulatory guidelines. europa.eunih.gov Validated methods for Fenretinide have demonstrated excellent performance, with precision values (expressed as relative standard deviation) typically below 8% and accuracy within ±15% of the nominal concentration. nih.govnih.gov

Table 3: Inter-day Precision and Accuracy Data from a Validated LC-MS/MS Assay for Fenretinide

MatrixQC LevelPrecision (%RSD)Accuracy (%)Source
Plasma Low7.5%99.3% nih.gov
Medium6.9%101.0% nih.gov
High7.2%100.1% nih.gov
Tumor Low1.91%102.3% nih.gov
Medium0.96%105.8% nih.gov
High1.25%103.6% nih.gov

Pre Clinical Pharmacokinetic Investigations Facilitated by Fenretinide D4

Analysis of Fenretinide (B1684555) Absorption Characteristics in Animal Models

Fenretinide's absorption can be variable, particularly with oral administration, due to its hydrophobic nature. nih.govresearchgate.netnih.gov Pre-clinical studies in animal models, such as mice, utilize Fenretinide-d4 as an internal standard to precisely quantify the amount of Fenretinide absorbed into the systemic circulation over time. nih.govresearchgate.net By co-administering or spiking samples with a known amount of Fenretinide-d4, researchers can account for sample processing variations and ionization efficiency differences during mass spectrometry analysis, leading to more accurate determination of pharmacokinetic parameters like Cmax and AUC, which reflect the extent of absorption. Studies investigating novel formulations aimed at improving Fenretinide's oral absorption have benefited from the use of Fenretinide-d4 to accurately assess the enhanced bioavailability in animal models. nih.govresearchgate.net

Quantification of Fenretinide Distribution in Animal Tissues and Biofluids

Understanding the distribution of Fenretinide to various tissues and biofluids is critical for assessing its potential efficacy and toxicity. Fenretinide-d4 is used in pre-clinical studies to accurately quantify Fenretinide concentrations in different biological matrices, including plasma, tumor tissue, and potentially other organs. nih.govresearchgate.net The use of the deuterated standard helps to normalize for variations in sample recovery during tissue homogenization and extraction procedures. This allows for reliable determination of tissue-to-plasma ratios and provides insights into the drug's accumulation in target tissues versus non-target tissues in animal models like mice. researchgate.net

An example of tissue distribution data that could be obtained using Fenretinide-d4 as an internal standard in a mouse study is illustrated in the hypothetical table below:

Tissue/BiofluidFenretinide Concentration (ng/g or ng/mL)
Plasma150 ± 25
Liver850 ± 110
Kidney320 ± 45
Tumor610 ± 80
Brain30 ± 15

Elucidation of Fenretinide Metabolic Pathways in in vitro and Animal Systems

Metabolism is a major determinant of a drug's pharmacokinetic profile and can lead to the formation of active or inactive metabolites. Fenretinide-d4 is an invaluable tool for elucidating the metabolic pathways of Fenretinide in both in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo animal models. nih.govunisa.edu.au

By administering Fenretinide to animals and using Fenretinide-d4 as a reference standard, researchers can identify and characterize the resulting metabolites. Mass spectrometry techniques can detect deuterated metabolites, which appear at a higher mass-to-charge ratio compared to their non-labeled counterparts. This mass shift confirms that the metabolite originated from the administered Fenretinide. Several deuterated metabolites, including 3-Keto Fenretinide-d4, 4-Methoxy Fenretinide-d4, and Fenretinide-d4 Glucuronide, are available as reference standards, aiding in the identification and quantification of these specific metabolic products in pre-clinical samples. axios-research.commedchemexpress.euresearchgate.netaxios-research.comaxios-research.comveeprho.comaxiosbrasil.com.brgbw.org.cntargetmol.cnaxios-research.comavantorsciences.commedchemexpress.comclearsynth.commedchemexpress.com

Hypothetical data on the relative abundance of identified deuterated metabolites in an in vivo study could be presented as follows:

MetaboliteRelative Abundance in Plasma (% of total detected Fenretinide species)
Fenretinide-d4 (Parent)40 ± 5
3-Keto Fenretinide-d430 ± 4
4-Methoxy Fenretinide-d415 ± 3
Fenretinide-d4 Glucuronide10 ± 2
Other Metabolites-d45 ± 1

Fenretinide is known to be metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8, in human liver microsomes. nih.govunisa.edu.au Pre-clinical studies using animal liver microsomes or hepatocytes, often supplemented with Fenretinide-d4, help to map the specific enzymatic processes involved in Fenretinide's biotransformation in these species. nih.govunisa.edu.au By incubating Fenretinide with these in vitro systems and analyzing the formation of deuterated metabolites using mass spectrometry, researchers can identify the specific CYP isoforms or other enzymes responsible for different metabolic reactions, such as oxidation (leading to 3-Keto or 4-Hydroxy metabolites) or O-methylation (leading to 4-Methoxy metabolites). researchgate.netnih.govunisa.edu.au

Mapping Enzymatic Biotransformation Processes in Pre-clinical Models (e.g., Cytochrome P450-mediated metabolism)

Characterization of Fenretinide Excretion Profiles in Pre-clinical Species

A hypothetical excretion profile in a rodent study using Fenretinide-d4 could be represented as follows:

Excretion Route% of Administered Dose Recovered (24 hours)
Urine (Fenretinide-d4)< 1%
Urine (Total Metabolites-d4)10 ± 3%
Feces (Fenretinide-d4)15 ± 4%
Feces (Total Metabolites-d4)70 ± 8%

This type of data, facilitated by the use of Fenretinide-d4, provides valuable information on the primary elimination pathways in pre-clinical models.

Advanced Mechanistic Research Applications of Fenretinide D4 in Pre Clinical Settings

Investigation of Fenretinide (B1684555) Cellular Uptake and Intracellular Dynamics through Accurate Quantification

Understanding how Fenretinide is taken up by cells and its subsequent intracellular fate is fundamental to elucidating its cellular mechanisms of action. Accurate quantification of intracellular Fenretinide levels is essential for these studies. LC-MS/MS methods utilizing Fenretinide-d4 as an internal standard enable precise measurement of Fenretinide within cell lysates or specific cellular compartments mdpi.comnih.gov.

Validated LC-MS/MS methods for Fenretinide quantification in biological matrices, which are applicable to cellular studies, typically involve sample preparation steps such as protein precipitation, followed by chromatographic separation and detection by tandem mass spectrometry in multiple reaction monitoring (MRM) mode mdpi.comnih.govnih.gov. The use of Fenretinide-d4 ensures the reliability of the quantitative data by accounting for potential losses or variations during the extraction and ionization processes.

The development and validation of such methods involve determining parameters like linearity, lower limit of quantification (LLOQ), precision, and accuracy. For instance, a validated LC-MS/MS method for Fenretinide in plasma and tumor homogenate, which could be adapted for cellular studies, demonstrated linearity over a range of concentrations with good accuracy and precision mdpi.comnih.gov.

Interactive Table 1: Illustrative LC-MS/MS Method Performance Parameters for Fenretinide Quantification

ParameterPlasma Range (ng/mL)Tumor Homogenate Range (ng/mL)Accuracy (%)Precision (CV%)
Linearity Range1 - 50050 - 200096.8 - 102.4≤ 4.5
LLOQ150--
Interday Accuracy (QC)--99.3 - 101.06.9 - 7.5
Interday Precision (QC)--102.3 - 105.80.96 - 1.91

(Note: Data presented is illustrative, based on parameters reported in validated methods for biological matrices mdpi.comnih.gov. Specific parameters may vary depending on the matrix and method.)

By accurately quantifying Fenretinide levels within cells over time, researchers can gain insights into uptake mechanisms (e.g., passive diffusion, transporter-mediated), intracellular distribution, and accumulation patterns, which are critical for understanding the relationship between exposure and cellular response.

Contribution to Understanding Fenretinide's Impact on Biological Pathways in Animal Models

Pre-clinical studies in animal models are essential for evaluating the systemic effects of Fenretinide and its influence on various biological pathways. Accurate quantification of Fenretinide and its metabolites in different tissues and biological fluids from animal models is paramount for correlating drug exposure with observed biological effects mdpi.comnih.govnih.gov. Fenretinide-d4 serves as the internal standard in the quantitative analytical methods used for these studies.

Research has shown that Fenretinide can modulate key biological pathways, including ceramide biosynthesis and vitamin A homeostasis caymanchem.combiomol.comnih.govnih.govresearchgate.netepa.govphysiology.org. Fenretinide is known to inhibit dihydroceramide (B1258172) desaturase (DES1), an enzyme involved in the de novo synthesis of ceramides (B1148491) caymanchem.combiomol.comnih.gov. This inhibition leads to an accumulation of dihydroceramides and a decrease in ceramide levels in some contexts nih.govphysiology.org. However, studies in certain animal models, such as LDLR-/- mice, have also indicated that Fenretinide treatment can increase hepatic sphingomyelinase (Smpd3) expression, potentially leading to increased circulating ceramide levels via sphingomyelin (B164518) hydrolysis nih.gov.

Furthermore, as a synthetic retinoid, Fenretinide interacts with the complex system of vitamin A homeostasis caymanchem.comnih.govepa.gov. While its effects are largely considered retinoid receptor-independent compared to ATRA, it can still influence retinoid-dependent pathways nih.govresearchgate.net. For example, Fenretinide has been shown to normalize elevated levels of Fibroblast growth factor 21 (FGF21) in obese, insulin-resistant mice, a process that occurs via a retinoid-dependent mechanism involving reduced binding of RARα at the Fgf21 promoter researchgate.net.

Accurate quantification of Fenretinide in plasma, liver, adipose tissue, and other relevant organs in animal models, facilitated by the use of Fenretinide-d4, allows researchers to correlate drug concentrations with changes in ceramide profiles, vitamin A metabolite levels, and the expression or activity of enzymes and receptors involved in these pathways nih.govnih.govresearchgate.net. This quantitative link is vital for establishing dose-response relationships and understanding the mechanistic basis of Fenretinide's effects in vivo.

Interactive Table 2: Example of Fenretinide Tissue Distribution in an Animal Model

TissueFenretinide Concentration (ng/g or ng/mL)Corresponding Biological Observation (Illustrative)
PlasmaHighDetectable levels of metabolites
LiverModerate to HighAltered ceramide profiles, modulated gene expression nih.govresearchgate.net
Tumor TissueDetectable (depending on model)Inhibition of tumor growth, pathway modulation mdpi.com
Adipose TissueDetectableChanges in lipid content caymanchem.combiomol.com

(Note: This table presents hypothetical illustrative data to demonstrate the concept of correlating Fenretinide concentration with biological effects in different tissues based on findings from various studies caymanchem.combiomol.commdpi.comnih.govresearchgate.net. Actual concentrations and observations would vary depending on the specific study design, animal model, dosage, and time point.)

Analysis of Compound Stability and Degradation Pathways in Complex Biological Matrices

The stability of Fenretinide in biological matrices such as plasma, serum, tissue homogenates, and cell culture media is a critical factor in pre-clinical research. Degradation of the compound during sample collection, processing, storage, and analysis can lead to inaccurate quantification and misinterpretation of results. Fenretinide-d4 is indispensable for assessing the stability of Fenretinide in these complex matrices mdpi.comnih.gov.

By spiking biological matrix samples with known concentrations of both unlabeled Fenretinide and Fenretinide-d4, researchers can monitor the recovery and concentration of the parent compound over time under various conditions (e.g., different temperatures, freeze-thaw cycles) using LC-MS/MS mdpi.comnih.gov. Since Fenretinide-d4 behaves identically to Fenretinide chemically but is distinguishable by mass, any decrease in the ratio of Fenretinide to Fenretinide-d4 indicates degradation of the unlabeled compound.

Validated analytical methods for Fenretinide typically include stability studies, such as bench-top stability (e.g., at room temperature) and autosampler stability (e.g., at 4°C) mdpi.comnih.gov. These studies ensure that the compound remains stable throughout the analytical procedure. For example, studies have shown Fenretinide to be stable in plasma and tumor homogenates under typical bench-top and autosampler conditions within specified timeframes mdpi.com.

Interactive Table 3: Example of Fenretinide Stability Data in a Biological Matrix

MatrixConditionTime PointFenretinide Recovery (%) (Illustrative)
PlasmaBench-top (Room Temp)4 hours> 95
PlasmaAutosampler (4°C)24 hours> 90
Tumor HomogenateBench-top (Room Temp)4 hours> 95
Tumor HomogenateAutosampler (4°C)24 hours> 90

(Note: Data presented is illustrative, based on typical stability study parameters in validated methods mdpi.comnih.gov. Actual recovery percentages and stability durations would depend on the specific matrix, storage conditions, and analytical method.)

Furthermore, the use of Fenretinide-d4 can aid in identifying and quantifying potential degradation products or metabolites of Fenretinide in biological samples mdpi.comresearchgate.net. By comparing the chromatograms and mass spectra of samples containing Fenretinide and Fenretinide-d4 with those of control samples, researchers can detect the appearance of new peaks corresponding to metabolites or degradation products and, if standards are available, quantify them relative to the internal standard. This is crucial for understanding the metabolic fate and potential active or inactive breakdown pathways of Fenretinide in vivo and in vitro.

Formulation Development and Bioavailability Assessment Utilizing Fenretinide D4 in Pre Clinical Studies

Evaluation of Novel Fenretinide (B1684555) Delivery Systems in Animal Models (e.g., nanoformulations, cyclodextrin (B1172386) complexes)

The exploration of novel delivery systems for Fenretinide is a key area of research aimed at improving its clinical prospects. Among the most investigated approaches are nanoformulations and cyclodextrin complexes, both of which are designed to increase the solubility and oral absorption of this hydrophobic drug. mdpi.comnih.gov The evaluation of these advanced formulations in animal models relies on robust and sensitive bioanalytical methods to determine the concentration of Fenretinide in plasma and tissues over time.

In these preclinical studies, a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is frequently employed for the precise measurement of Fenretinide. nih.gov A crucial aspect of this methodology is the use of an appropriate internal standard to ensure accuracy and correct for any variability during sample processing and analysis. Fenretinide-d4, a stable isotopically labeled version of the parent drug, is the preferred internal standard for this purpose. nih.govrndsystems.com Its chemical and physical properties are nearly identical to Fenretinide, ensuring that it behaves similarly during extraction and chromatographic separation, yet it is distinguishable by mass spectrometry due to the mass difference from the incorporated deuterium (B1214612) atoms. nih.gov

One notable example of a novel delivery system evaluated using this approach is a nanoformulation referred to as bionanofenretinide (BNF). nih.gov BNF consists of Fenretinide complexed with a mixture of phospholipids (B1166683) and triglycerides, forming nanocapsules. nih.gov Preclinical investigations in mice utilized an HPLC-MS/MS assay with Fenretinide-d4 as the internal standard to assess the pharmacokinetic profile of Fenretinide following oral administration of BNF. nih.gov This allowed for a detailed characterization of drug absorption and distribution, providing critical data on the effectiveness of the nanoformulation in enhancing bioavailability.

Another strategy to improve Fenretinide's bioavailability involves complexation with cyclodextrins. nih.gov For instance, a formulation of Fenretinide complexed with 2-hydroxypropyl-beta-cyclodextrin (B2473086) has been developed. nih.gov The evaluation of such formulations in preclinical animal models would similarly depend on accurate quantification of the drug in biological samples, a task for which Fenretinide-d4 serves as the ideal internal standard in LC-MS/MS analyses.

The use of Fenretinide-d4 ensures the reliability of the data generated in these preclinical evaluations, which is fundamental for making informed decisions about the potential of a new formulation to proceed to clinical trials.

Comparative Pharmacokinetic Analysis of Different Fenretinide Formulations in Pre-clinical Species

A key step in the development of an improved Fenretinide product is the direct comparison of the pharmacokinetic profiles of novel formulations against either the unformulated drug or existing formulations. Such comparative studies in preclinical species, typically rodents, are essential to demonstrate superior performance in terms of bioavailability. Fenretinide-d4 plays a pivotal role in these analyses by enabling the accurate and precise quantification of Fenretinide concentrations in plasma and other tissues, which is necessary for the calculation of key pharmacokinetic parameters.

In a representative preclinical study, the pharmacokinetic profile of an oral nanoformulation of Fenretinide (bionanofenretinide or BNF) was compared to that of free Fenretinide after administration to mice. researchgate.net The concentration of Fenretinide in plasma samples was determined using a validated LC-MS/MS method, which incorporated Fenretinide-d4 as the internal standard. nih.gov This allowed for a rigorous comparison of parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which is a measure of total drug exposure.

The results of such a comparative analysis clearly demonstrated the enhanced bioavailability of the nanoformulation. For example, after one week of oral administration, the plasma concentrations of Fenretinide were significantly higher in mice that received the BNF formulation compared to those who received the free drug. researchgate.net The ability to reliably measure these concentration differences is directly attributable to the robust bioanalytical method employing Fenretinide-d4.

Below is an interactive data table summarizing the type of pharmacokinetic data that is generated in these comparative preclinical studies.

FormulationAnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability Improvement
Free Fenretinide Fenretinide25042,500Baseline
Nanoformulation (BNF) Fenretinide1,500215,0006-fold vs. Free Fenretinide
Cyclodextrin Complex Fenretinide80037,2002.9-fold vs. Free Fenretinide
Lipid Complex (Lym-X-Sorb) Fenretinide1,2002.511,0004.4-fold vs. Free Fenretinide

Note: The data in this table are representative examples derived from findings in preclinical literature and are intended for illustrative purposes to show the comparative nature of the analyses.

These comparative pharmacokinetic studies, underpinned by the use of Fenretinide-d4 as an internal standard, are crucial for selecting the most promising formulation for further development. They provide the quantitative evidence needed to confirm that a novel delivery system can successfully overcome the inherent bioavailability challenges of Fenretinide, thereby increasing the potential for therapeutic efficacy in future clinical applications. nih.govresearchgate.net

Emerging Directions and Methodological Advancements for Fenretinide D4 Research

Integration with Advanced Analytical Techniques for Comprehensive Metabolite Profiling

The primary and most established application of Fenretinide-d4 is as an internal standard for the precise quantification of fenretinide (B1684555) in biological samples. biomol.comlabchem.com.my The integration of Fenretinide-d4 with advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for pharmacokinetic studies. nih.govoup.com

In these methods, a known quantity of Fenretinide-d4 is added to biological samples, such as plasma or tissue homogenates, before processing. nih.govnih.gov Because Fenretinide-d4 is chemically identical to fenretinide but has a higher mass due to the deuterium (B1214612) atoms, it co-elutes during chromatography but is distinguished by the mass spectrometer. isotope.com This allows for highly accurate and precise quantification by correcting for any analyte loss during sample preparation and variations in instrument response. nih.govnih.gov

LC-MS/MS methods utilizing Fenretinide-d4 as an internal standard have demonstrated high sensitivity, with lower limits of quantification reaching as low as 1 ng/mL in plasma. nih.govresearchgate.net This precision is crucial for detailed pharmacokinetic analyses, enabling researchers to accurately measure fenretinide concentrations across a wide dynamic range in various biological matrices. nih.govnih.govmdpi.com The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes further enhances the selectivity and sensitivity of these assays. nih.govoup.com

Table 1: Application of Fenretinide-d4 in Analytical Methodologies

Analytical Technique Purpose Sample Type Key Findings & Advantages Citations
HPLC-MS/MS Quantification of fenretinide Plasma, Tumor Homogenate High precision, accuracy, and reproducibility. Lower limit of quantification of 1 ng/mL. Corrects for sample loss and instrument variability. nih.govnih.govresearchgate.net
LC-MS/MS with SRM Quantification of fenretinide and its metabolites Murine Tissues, Plasma Enables highly selective and sensitive measurement. The linear range established was 0.77 to 1000 ng/ml. oup.comnih.gov
GC-MS or LC-MS Internal standard for fenretinide quantification General Biological Samples Fenretinide-d4 serves as a reliable internal standard for accurate measurement. biomol.comlabchem.com.my

Potential for Isotope Tracing in Systems Biology and Multi-omics Approaches

Beyond its role as an internal standard, Fenretinide-d4 holds significant potential as an isotope tracer in systems biology and multi-omics studies. Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within a biological system. researchgate.netsilantes.com By administering Fenretinide-d4, researchers can track its conversion into various metabolites, providing a dynamic view of the metabolic pathways involved. gabarx.com

This approach is particularly valuable in the context of multi-omics, which integrates data from genomics, proteomics, and metabolomics to build comprehensive models of biological systems. uit.no High-resolution mass spectrometry can differentiate between the deuterated, labeled metabolites derived from Fenretinide-d4 and their endogenous, unlabeled counterparts. researchgate.net This allows for the precise mapping of metabolic fluxes and the identification of enzymes responsible for fenretinide's biotransformation, such as cytochrome P450s. nih.gov

Tracking the labeled atoms through metabolic networks can reveal how fenretinide perturbs cellular systems, influences signaling pathways, and interacts with other molecules. isotope.com This level of detail is essential for building predictive models of a drug's mechanism of action and for identifying potential biomarkers of its activity. uit.no

Development of New Deuterated Fenretinide Metabolite Reference Standards

The accurate study of fenretinide's metabolism is hampered not only by the need to quantify the parent drug but also its various metabolites, some of which are biologically active. nih.govnih.gov Key metabolites identified in human and animal studies include N-(4-methoxyphenyl)retinamide (4-MPR), the active 4-oxo-fenretinide (4-oxo-4-HPR), and hydroxylated forms like 4'-OH-4-HPR. nih.govresearchgate.netnih.govnih.gov

While Fenretinide-d4 is an excellent standard for the parent compound, the most accurate quantification of these metabolites requires their own corresponding stable isotope-labeled reference standards. nih.gov The development and availability of deuterated versions of major fenretinide metabolites, such as 4-oxo-fenretinide-d4 or Fenretinide glucuronide-d4, are a critical next step for the field. medchemexpress.commedchemexpress.com

Table 2: Key Metabolites of Fenretinide and Rationale for Deuterated Standards

Metabolite Name Abbreviation Biological Significance Rationale for Deuterated Standard Citations
N-(4-methoxyphenyl)retinamide 4-MPR Inactive metabolite; prominent in rodents. To accurately quantify its formation and clearance, distinguishing it from the parent drug's pathway. researchgate.netnih.govnih.gov
4-oxo-N-(4-hydroxyphenyl)retinamide 4-oxo-4-HPR Active metabolite, induces apoptosis. Crucial for understanding its contribution to overall biological activity and for accurate pharmacokinetic modeling. nih.govnih.govresearchgate.net
4'-hydroxy-fenretinide 4'-OH-4-HPR Polar metabolite, intermediate product. To fully characterize the metabolic pathway and enzyme kinetics (e.g., by CYP enzymes). nih.gov
Fenretinide glucuronide - Glucuronidated metabolite for excretion. To study detoxification and elimination pathways. A deuterated standard is available. nih.govmedchemexpress.com

Table of Compound Names

Compound Name
Fenretinide
Fenretinide-d4
N-(4-methoxyphenyl)retinamide (4-MPR)
4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR)
4'-hydroxy-fenretinide (4'-OH-4-HPR)
Fenretinide glucuronide
Fenretinide glucuronide-d4
4-oxo-fenretinide-d4
4'-OH-4-HPR-d4

Q & A

Q. How can conflicting results about Fenretinide-d4’s receptor dependency be reconciled?

  • Methodological Answer : Perform competitive binding assays (e.g., fluorescence polarization) with recombinant RAR/RXR isoforms. Cross-validate using receptor-null murine models to assess apoptosis induction in the absence of canonical retinoid pathways .

Q. What orthogonal assays validate Fenretinide-d4’s inhibition of RAS/RAF/ERK survival pathways?

  • Methodological Answer : Combine phospho-ERK Western blots with RAS-GTP pull-down assays. Single-cell RNA-seq can identify heterogeneous pathway inhibition across cell populations, while live-cell imaging tracks ERK nuclear translocation dynamics .

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